molecular formula C11H20N4OS B12938140 N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide CAS No. 32444-85-2

N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B12938140
CAS No.: 32444-85-2
M. Wt: 256.37 g/mol
InChI Key: KGIWBAWUVJNZQH-UHFFFAOYSA-N
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Description

N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route may include:

    Starting Materials: Heptyl hydrazine, carbon disulfide, and acetic anhydride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Heptyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetamide: Similar structure but with an oxo group instead of a thioxo group.

    N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is notable for its unique structural features, including a heptyl chain and a sulfanylidene moiety, which contribute to its diverse biological activities. Herein, we explore the biological activity of this compound based on various studies and findings.

PropertyValue
CAS Number 32444-85-2
Molecular Formula C11H20N4OS
Molecular Weight 256.37 g/mol
IUPAC Name N-(3-heptyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide
Canonical SMILES CCCCCCC1=NNC(=S)N1NC(=O)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects by inhibiting specific enzymes or disrupting cellular processes, leading to significant pharmacological outcomes.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its potential against various pathogens. Its structural similarity to other triazole compounds suggests that it may possess significant antifungal and antibacterial activity.

Anticonvulsant Activity

Studies have highlighted the anticonvulsant potential of related triazole compounds. For instance, compounds with similar triazole rings have shown effectiveness in models of epilepsy. The presence of the heptyl chain in this compound may enhance its ability to cross the blood-brain barrier and exert anticonvulsant effects.

Study 1: Anticonvulsant Evaluation

A study focusing on triazole derivatives demonstrated that compounds with a similar structure exhibited protective indices (PI) significantly higher than traditional anticonvulsants like carbamazepine. The median effective dose (ED50) and median toxicity dose (TD50) were assessed in animal models, suggesting that modifications in the triazole structure can lead to enhanced efficacy and safety profiles .

Study 2: Antimicrobial Screening

In vitro studies have been conducted to evaluate the antimicrobial efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, which could be extrapolated to this compound due to structural similarities .

Comparative Analysis with Related Compounds

The following table summarizes key features of related compounds that share structural similarities with this compound:

Compound NameStructure TypeKey FeaturesUnique Aspects
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamideThiadiazoleContains thiadiazole ringStrong antibacterial activity
1-(5-Methyl)-1H-pyrazolPyrazolePyrazole ring structureExhibits anti-inflammatory properties
3-HexylthiazolidineThiazolidineThiazolidine frameworkUsed in diabetes treatment

Properties

CAS No.

32444-85-2

Molecular Formula

C11H20N4OS

Molecular Weight

256.37 g/mol

IUPAC Name

N-(3-heptyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C11H20N4OS/c1-3-4-5-6-7-8-10-12-13-11(17)15(10)14-9(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,16)

InChI Key

KGIWBAWUVJNZQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NNC(=S)N1NC(=O)C

Origin of Product

United States

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